molecular formula C27H24N2O5 B611086 SW208108 CAS No. 1673557-43-1

SW208108

Cat. No.: B611086
CAS No.: 1673557-43-1
M. Wt: 456.498
InChI Key: CKEGGBQOGGEOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW208108 is a tumor-selective, irreversible inhibitor of stearoyl-CoA desaturase 1 (SCD1), discovered through high-throughput phenotypic screening and medicinal chemistry optimization. It belongs to the oxalamide class of compounds and acts as a prodrug, requiring metabolic activation by cytochrome P450 4F11 (CYP4F11) to generate its active metabolite, dMe-SW208108. This metabolite covalently binds to SCD1, inhibiting its enzymatic activity and depleting cellular unsaturated fatty acids, ultimately inducing apoptosis in cancer cells .

Properties

CAS No.

1673557-43-1

Molecular Formula

C27H24N2O5

Molecular Weight

456.498

IUPAC Name

N-(4-Methoxyphenethyl)-N-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide

InChI

InChI=1S/C27H24N2O5/c1-3-18-34-24-14-8-21(9-15-24)25(30)20-6-10-22(11-7-20)29(27(32)26(28)31)17-16-19-4-12-23(33-2)13-5-19/h1,4-15H,16-18H2,2H3,(H2,28,31)

InChI Key

CKEGGBQOGGEOGB-UHFFFAOYSA-N

SMILES

O=C(N(CCC1=CC=C(OC)C=C1)C2=CC=C(C(C3=CC=C(OCC#C)C=C3)=O)C=C2)C(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SW-208108;  SW 208108;  SW208108

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Mechanism : Irreversible inhibition of SCD1 via CYP4F11-dependent activation.
  • Selectivity: Toxic to 4/12 non-small cell lung cancer (NSCLC) cell lines (e.g., H2122, IC50 = 0.022 µM) but non-toxic to resistant lines (e.g., H1155, IC50 > 10 µM) .
  • Metabolic Stability : Stable in liver microsomes (T½ > 240 minutes in mice) but rapidly activated in CYP4F11-expressing cancer cells .
  • Therapeutic Limitations : Poor bioavailability in vivo, making it unsuitable for systemic therapy but valuable for target identification .

Comparison with Similar Compounds

SW208108 vs. Abbott-28c (Conventional SCD1 Inhibitor)

Parameter This compound Abbott-28c
Selectivity Selective toxicity in 4/12 NSCLC lines Non-selective toxicity in all cell lines
Mechanism Prodrug requiring CYP4F11 activation Direct reversible inhibition of SCD1
Toxicity Profile Spares normal tissues (e.g., sebocytes) Broad toxicity, including skin and liver
IC50 in H2122 0.022 µM 0.009 µM (SCD inhibition in vitro)

Key Findings :

  • This compound’s tumor specificity arises from its dependency on CYP4F11, which is overexpressed in cancer tissues but absent in healthy sebocytes .
  • Abbott-28c’s non-selectivity limits its therapeutic utility due to dose-limiting toxicities .

This compound vs. SW203668 (Benzothiazole Derivative)

Parameter This compound SW203668
Chemical Class Oxalamide Benzothiazole
Bioavailability Low (unsuitable for in vivo use) High (plasma levels exceed IC50 in mice)
SCD1 Binding Requires CYP4F11 activation Activated by CYP4F11 to active metabolite
In Vivo Efficacy No tumor suppression in mice Suppresses NSCLC xenograft growth
Toxicity Non-toxic to sebocytes Spares sebocytes in mouse models

Key Findings :

  • Both compounds share a CYP4F11-dependent activation mechanism but differ in pharmacokinetics. SW203668’s benzothiazole scaffold confers superior bioavailability .
  • This compound’s lack of in vivo efficacy highlights the importance of prodrug optimization for therapeutic applications .

This compound vs. Xenon-45 (Triazolone Derivative)

Parameter This compound Xenon-45
Target SCD1 (irreversible inhibition) SCD1 (reversible inhibition)
Metabolic Activation Yes (CYP4F11-dependent) No
Toxicity Tumor-specific Causes sebocyte toxicity
Therapeutic Use Research tool for target ID Preclinical candidate with adverse effects

Key Findings :

  • Xenon-45’s lack of tumor specificity and sebocyte toxicity underscore the advantage of this compound’s prodrug design .

This compound vs. T-3764518 (Renal Cancer Candidate)

Parameter This compound T-3764518
Cancer Type NSCLC Renal cancer
SCD1 Inhibition Irreversible Reversible
In Vivo Efficacy Not tested Reduces renal tumor growth in mice
Toxicity None reported Minimal systemic toxicity

Key Findings :

  • T-3764518 demonstrates the feasibility of SCD1 inhibition in renal cancer but lacks this compound’s tumor-selective activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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